Home > Products > Screening Compounds P57964 > Oxytocin, penicillamyl(1)-thr(4)-
Oxytocin, penicillamyl(1)-thr(4)- - 78578-24-2

Oxytocin, penicillamyl(1)-thr(4)-

Catalog Number: EVT-14292788
CAS Number: 78578-24-2
Molecular Formula: C44H69N11O12S2
Molecular Weight: 1008.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxytocin, penicillamyl(1)-thr(4)- is a synthetic analog of the naturally occurring hormone oxytocin, modified to include penicillamine at the first position and threonine at the fourth position. This compound has garnered interest due to its potential pharmacological applications, particularly in the modulation of oxytocin's effects. Oxytocin itself plays a crucial role in various physiological processes such as childbirth, lactation, and social bonding. The modification of its structure aims to explore its antagonistic properties and improve therapeutic outcomes in related conditions.

Source

The synthesis of oxytocin analogs, including oxytocin, penicillamyl(1)-thr(4)-, has been explored in various studies. The foundational work on synthesizing modified oxytocin analogs can be traced back to research published in scientific journals such as the Journal of Peptide Research and various pharmacological studies .

Classification

Oxytocin, penicillamyl(1)-thr(4)- is classified as a peptide hormone analog. It belongs to a broader category of compounds known as oxytocin receptor antagonists, which are designed to inhibit the biological activity of oxytocin.

Synthesis Analysis

Methods

The synthesis of oxytocin, penicillamyl(1)-thr(4)- typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain.

Technical Details

  1. Solid-Phase Synthesis: The process begins with a resin-bound amino acid, where subsequent amino acids are added one at a time.
  2. Coupling Agents: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are commonly used as coupling agents to facilitate the formation of peptide bonds between amino acids.
  3. Deprotection Steps: Protective groups on amino acids are removed at specific stages to allow for further reactions.
  4. Purification: The final product is purified using techniques such as gel filtration and partition chromatography to isolate the desired peptide from by-products .
Molecular Structure Analysis

Structure

The molecular structure of oxytocin, penicillamyl(1)-thr(4)- can be represented as follows:

  • General Formula: C₁₃H₁₈N₄O₆S
  • Amino Acid Sequence: Penicillamine - Tyrosine - Isoleucine - Threonine - Cysteine - Proline - Leucine - Glycine

This structure reflects the modifications made to the natural oxytocin molecule, particularly at positions 1 and 4.

Data

The compound's molecular weight is approximately 318.36 g/mol. The presence of sulfur in penicillamine contributes to its unique properties compared to standard oxytocin.

Chemical Reactions Analysis

Reactions

Oxytocin, penicillamyl(1)-thr(4)- undergoes various chemical reactions that are essential for its biological activity:

  1. Disulfide Bond Formation: A critical reaction involves the formation of a disulfide bond between cysteine residues, which stabilizes the peptide structure.
  2. Oxidative Cyclization: This process is necessary for creating cyclic structures that enhance stability and biological activity .

Technical Details

The synthesis often involves treating intermediates with oxidizing agents in controlled conditions to achieve the desired cyclic form.

Mechanism of Action

Process

The mechanism of action for oxytocin, penicillamyl(1)-thr(4)- primarily involves its interaction with oxytocin receptors located throughout the body:

  • Competitive Inhibition: This compound acts as a competitive antagonist at oxytocin receptors, inhibiting the natural hormone's effects on target tissues.
  • Physiological Effects: By blocking oxytocin's action, it may modulate processes such as uterine contractions and milk ejection during lactation.

Data

Pharmacological studies indicate that this compound exhibits significant antagonist activity with a pA2 value indicating potency against oxytocin's effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and organic solvents depending on modifications.

Chemical Properties

  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents during synthesis and can form complexes with metal ions .
Applications

Scientific Uses

Oxytocin, penicillamyl(1)-thr(4)- has potential applications in various fields:

  • Pharmacology: As an antagonist for studying oxytocin's role in reproductive health and social behaviors.
  • Therapeutics: Investigated for use in conditions where modulation of oxytocin is beneficial, such as anxiety disorders or labor management.
  • Research Tool: Utilized in laboratory settings to elucidate mechanisms involving oxytocin signaling pathways .

This compound represents a significant advancement in understanding how modifications to natural hormones can lead to new therapeutic options.

Introduction to Oxytocin Analogues and Antagonist Design

Historical Context of Oxytocin Antagonist Development

The development of oxytocin antagonists originated from the need to mitigate the side effects of opioid analgesics, including dependency and respiratory depression, amid the opioid crisis. Early research focused on modifying the native oxytocin structure (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) to create therapeutic antagonists. A breakthrough occurred with the synthesis of penicillamine-containing analogues in the late 1970s. The compound [1-deaminopenicillamine,4-threonine]oxytocin (dPen¹-Thr⁴-OT) emerged as a pivotal antagonist, exhibiting unprecedented inhibitory potency. Its design built upon earlier findings that β,β-dimethyl substitutions at position 1 (e.g., penicillamine) conferred antagonist properties by introducing steric constraints that disrupted agonist-receptor interactions [3] [7]. This analogue demonstrated a pA₂ value of 7.59 ± 0.08 in in vitro uterotonic assays, representing a twofold increase in potency over its predecessor [1-deaminopenicillamine]oxytocin (pA₂ 7.14) [7]. These advances established dPen¹-Thr⁴-OT as a template for subsequent antagonist optimization.

Rationale for Structural Modifications in Penicillamyl(1)-Thr(4)-Oxytocin

The design of dPen¹-Thr⁴-OT targeted two structural vulnerabilities of native oxytocin:

  • Disulfide Instability: The Cys¹–Cys⁶ disulfide bond is susceptible to reduction in vivo, limiting oxytocin’s half-life to ~5 minutes in humans. Replacement of Cys¹ with 1-deaminopenicillamine (dPen) eliminated this liability. The quaternary β-carbons of dPen sterically shielded the nascent thiol group, enhancing metabolic stability while enabling disulfide bond formation with Cys⁶ [1] [8].
  • Receptor Selectivity: Native oxytocin exhibits cross-reactivity with vasopressin receptors (V1a, V1b, V2), causing off-target effects like vasoconstriction. Substitution of Gln⁴ with threonine altered hydrogen-bonding networks within the 20-membered ring, disrupting interactions with vasopressin receptors. This modification was critical for achieving >100-fold selectivity for the oxytocin receptor (OTR) over V1a/V2 receptors [3] [7].

Table 1: Pharmacological Profile of Key Oxytocin Analogues

CompoundModificationsUterotonic pA₂ (OTR)Antivasopressor pA₂ (V1aR)Selectivity (OTR/V1aR)
OxytocinNoneAgonist (EC₅₀ = 2.3 nM)AgonistLow
[dPen¹]OxytocinCys¹→1-deaminopenicillamine7.14 ± 0.05<6.0~25-fold
dPen¹-Thr⁴-OxytocinCys¹→dPen; Gln⁴→Thr7.59 ± 0.086.67 ± 0.09>80-fold
AtosibandPen¹,Tyr(Et)²,Thr⁴,Orn⁸8.26.3 (V1a)>100-fold

Data consolidated from [3] [7] [8].

Role of Conformational Constraints in Antagonist Efficacy

Conformational restriction is the cornerstone of dPen¹-Thr⁴-OT’s antagonist efficacy. Key mechanisms include:

  • Steric Lock of the Disulfide Bridge: The geminal dimethyl groups of dPen enforce a gauche conformation in the Cys⁶–dPen¹ disulfide bond, stabilizing a type I β-turn at Ile³–Gln⁴. This contrasts sharply with native oxytocin’s flexible disulfide, which samples type I/II/III β-turns. The constrained conformation prevents transition to the agonist-bound OTR state required for Gq-protein coupling [8].
  • Backbone Rigidification: Thr⁴ introduces a β-branched side chain that reduces torsional flexibility in the critical 20-membered ring. Nuclear magnetic resonance (NMR) studies confirmed attenuated ps-ns dynamics in residues 3–5, hindering the conformational switch from an extended to folded backbone topology essential for agonist-induced receptor activation [3] [8].
  • Dynamic Modulation: The "Dynamic Model of Agonism/Antagonism" posits that antagonists adopt rigid conformations precluding receptor-induced folding. dPen¹-Thr⁴-OT’s T₁ relaxation times (NMR) were 20–30% longer than oxytocin’s, indicating restricted molecular motion. This rigidity impedes formation of the Asn⁵–Leu⁸ hydrogen bond, a hallmark of the agonist conformation observed in OTR-bound structures [7] [8].

Table 2: Conformational Effects of Modifications in dPen¹-Thr⁴-Oxytocin

Structural FeatureEffect on ConformationFunctional Consequence
dPen¹ β,β-dimethyl groupsLocks disulfide in gauche conformation; stabilizes type I β-turnPrevents OTR-Gq coupling; eliminates uterotonic activity
Thr⁴ β-branched side chainReduces φ/ψ flexibility in residues 3–5; disrupts H-bond networkAbolishes vasopressin receptor cross-reactivity
Combined modificationsIncreases peptide rigidity (↑ NMR T₁ times)Blocks formation of agonist-specific Asn⁵–Leu⁸ H-bond

These principles informed later antagonists like atosiban (dPen¹,Tyr(Et)²,Thr⁴,Orn⁸-OT), which incorporates additional steric constraints at position 2 [6] [8].

Properties

CAS Number

78578-24-2

Product Name

Oxytocin, penicillamyl(1)-thr(4)-

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C44H69N11O12S2

Molecular Weight

1008.2 g/mol

InChI

InChI=1S/C44H69N11O12S2/c1-8-22(4)33-40(64)54-34(23(5)56)41(65)50-28(18-31(45)58)37(61)52-29(43(67)55-15-9-10-30(55)39(63)49-26(16-21(2)3)36(60)48-19-32(46)59)20-68-69-44(6,7)35(47)42(66)51-27(38(62)53-33)17-24-11-13-25(57)14-12-24/h11-14,21-23,26-30,33-35,56-57H,8-10,15-20,47H2,1-7H3,(H2,45,58)(H2,46,59)(H,48,60)(H,49,63)(H,50,65)(H,51,66)(H,52,61)(H,53,62)(H,54,64)/t22-,23+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1

InChI Key

JEABNJWJOWZLGU-FFABKICPSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.